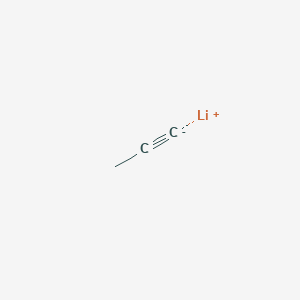

1-Propynyllithium

Vue d'ensemble

Description

Le pénconazole est un fongicide triazole à large spectre et à haute efficacité . Il présente des effets protecteurs, curatifs et éradicateurs. Le composé est principalement utilisé pour contrôler diverses maladies fongiques dans les cultures, notamment la brûlure des gaines du riz, la rouille du blé et le mildiou des cucurbitacées .

Méthodes De Préparation

Voies de synthèse:: Le nom chimique du pénconazole est 1-[2-(2,4-dichlorophényl)pentyl]-1H-1,2,4-triazole . Il peut être synthétisé par un processus en plusieurs étapes impliquant des réactions de chloration, de cyclisation et d'alkylation. La voie de synthèse exacte peut varier, mais les étapes clés comprennent :

Chloration : En commençant par le 2,4-dichlorobenzonitrile, réagissez-le avec une base appropriée pour former l'intermédiaire chloroalkyle correspondant.

Cyclisation : Cyclisez l'intermédiaire chloroalkyle en utilisant de l'hydrate d'hydrazine pour obtenir le cycle triazole.

Alkylation : Alkylez le cycle triazole avec du 1-bromopentane pour introduire le groupe pentyle.

Production industrielle:: Le pénconazole est produit industriellement à l'aide de méthodes de synthèse optimisées. Ces procédés garantissent un rendement élevé, une pureté et un coût-efficacité.

Analyse Des Réactions Chimiques

Le pénconazole subit diverses réactions, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent modifier sa structure.

Substitution : Le composé peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Des agents oxydants comme le permanganate de potassium (KMnO₄).

Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH₄).

Substitution : Des halogénoalcanes ou d'autres nucléophiles.

Produits principaux :

- Oxydation : Dérivés oxydés.

- Réduction : Formes réduites.

- Substitution : Dérivés alkylés ou substitués du pénconazole.

4. Applications de la recherche scientifique

Le pénconazole trouve des applications dans :

Agriculture : Efficace contre les agents pathogènes fongiques dans les cultures.

Médecine : Enquête sur les utilisations thérapeutiques potentielles.

Industrie : Utilisé dans les formulations pour la protection des cultures.

5. Mécanisme d'action

Le pénconazole inhibe la biosynthèse des stérols chez les champignons. En perturbant la production d'ergostérol, il compromet les membranes cellulaires fongiques, conduisant à la mort cellulaire. Les cibles moléculaires du composé comprennent les enzymes impliquées dans les voies de synthèse des stérols.

Applications De Recherche Scientifique

Organic Synthesis

1-Propynyllithium is primarily utilized as a reagent in organic synthesis. Its nucleophilic properties enable it to react with a variety of electrophiles, leading to the formation of new carbon-carbon bonds. The following reactions are notable:

- Addition to Aldehydes : When this compound reacts with aldehydes, it generates secondary alcohols.

- Addition to Ketones : The reaction with ketones results in tertiary alcohols.

- Reaction with Acid Chlorides : This yields ketones containing the propynyl group.

These transformations are essential for constructing complex natural products and pharmaceuticals, including the synthesis of the drug mifepristone, which is used in medical abortion and hormone therapy .

Case Study 1: Synthesis of Mifepristone

The synthesis of mifepristone involves several steps where this compound plays a crucial role. It acts as a nucleophile that adds to specific carbonyl compounds, facilitating the construction of the necessary carbon skeleton for the drug. This application highlights its importance in pharmaceutical chemistry and drug development.

Case Study 2: Synthesis of Complex Natural Products

This compound has been employed in the synthesis of various complex natural products. For instance, its reaction with different electrophiles has been documented to yield compounds with significant biological activity. The versatility of this compound allows chemists to explore diverse synthetic pathways leading to novel compounds .

Reaction Mechanisms

The mechanisms by which this compound reacts with electrophiles can be summarized as follows:

- Nucleophilic Attack : The lithium anion from this compound attacks the electrophilic carbon atom in aldehydes or ketones.

- Protonation : Following the nucleophilic addition, protonation occurs, typically facilitated by an acidic workup.

The general reaction scheme can be represented as:

Where R represents an alkyl or aryl group .

Summary Table of Applications

| Application | Description | Impact |

|---|---|---|

| Aldehyde Addition | Forms secondary alcohols from aldehydes | Key step in synthesizing alcohol derivatives |

| Ketone Addition | Produces tertiary alcohols from ketones | Important for creating complex structures |

| Acid Chloride Reaction | Yields ketones containing propynyl groups | Useful in pharmaceutical synthesis |

| Synthesis of Mifepristone | Critical role in constructing the drug's carbon framework | Significant impact on reproductive health |

Mécanisme D'action

Penconazole inhibits sterol biosynthesis in fungi. By disrupting ergosterol production, it compromises fungal cell membranes, leading to cell death. The compound’s molecular targets include enzymes involved in sterol synthesis pathways.

Comparaison Avec Des Composés Similaires

Le pénconazole se démarque par sa combinaison unique de propriétés protectrices, curatives et éradicatrices. Des composés similaires comprennent d'autres fongicides triazoles comme le tébuconazole et le propiconazole .

Activité Biologique

1-Propynyllithium, with the chemical formula , is an organolithium compound widely used in organic synthesis due to its strong nucleophilic properties. This article explores its biological activity, particularly focusing on its reactivity, synthesis, and potential applications in medicinal chemistry.

This compound is synthesized through the reaction of propyne with lithium metal in an appropriate solvent, typically tetrahydrofuran (THF). The compound acts as a strong nucleophile due to the sp-hybridized carbon atom bonded to lithium, which imparts significant reactivity towards electrophiles.

Reaction Mechanism

The nucleophilic nature of this compound allows it to participate in various reactions, including:

- Alkylation Reactions: It can react with alkyl halides to form higher alkynes.

- Addition Reactions: It can add to carbonyl compounds to yield alcohols after protonation.

For example, when this compound reacts with an alkyl halide such as bromopropane, it produces 1-butyne:

Antitumor Activity

Recent studies have investigated the potential antitumor activity of organolithium compounds, including this compound. Research indicates that these compounds may interfere with cellular processes in cancer cells, potentially leading to apoptosis (programmed cell death) .

- Case Study: A study demonstrated that organolithium compounds could inhibit the growth of specific cancer cell lines by disrupting their metabolic pathways. The mechanism involves the formation of reactive species that induce oxidative stress within the cells .

Nucleophilicity Comparisons

Research has shown that sp-hybridized organolithium compounds like this compound exhibit higher nucleophilicity compared to sp² or sp³ hybridized compounds. This property makes them particularly useful in synthetic organic chemistry for forming carbon-carbon bonds .

Data Table: Reactivity of this compound

Propriétés

IUPAC Name |

lithium;prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3.Li/c1-3-2;/h1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKCLEUSJFRRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963361 | |

| Record name | 1-Propynyllithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4529-04-8 | |

| Record name | 1-Propynyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004529048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propynyllithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propynyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.